molecular formula C16H24N2O2 B13176616 tert-butyl 3-isopropyl-3,4-dihydroquinoxaline-1(2H)-carboxylate

tert-butyl 3-isopropyl-3,4-dihydroquinoxaline-1(2H)-carboxylate

Cat. No.: B13176616
M. Wt: 276.37 g/mol
InChI Key: CSTZHQCHFWHXFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-isopropyl-3,4-dihydroquinoxaline-1(2H)-carboxylate: is a chemical compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of a tert-butyl group, an isopropyl group, and a carboxylate group attached to the quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-isopropyl-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

    Formation of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions involving tert-butyl alcohol and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are often employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoxaline derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinoxaline core are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halides, acids, and bases under various conditions.

Major Products Formed

    Oxidation: Quinoxaline N-oxides and other oxidized derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity and stability.

Biology

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes and receptors.

    Biological Probes: It can be used as a probe in biological studies to investigate cellular processes and molecular interactions.

Medicine

    Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Diagnostic Tools: The compound can be used in diagnostic assays to detect specific biomolecules.

Industry

    Chemical Synthesis: It serves as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl 3-isopropyl-3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    3,4-Dihydroquinoxaline: A reduced form of quinoxaline.

    Tert-butyl quinoxaline derivatives: Compounds with similar tert-butyl groups attached to the quinoxaline core.

Uniqueness

Tert-butyl 3-isopropyl-3,4-dihydroquinoxaline-1(2H)-carboxylate is unique due to the combination of its tert-butyl, isopropyl, and carboxylate groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl 3-propan-2-yl-3,4-dihydro-2H-quinoxaline-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-11(2)13-10-18(15(19)20-16(3,4)5)14-9-7-6-8-12(14)17-13/h6-9,11,13,17H,10H2,1-5H3

InChI Key

CSTZHQCHFWHXFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CN(C2=CC=CC=C2N1)C(=O)OC(C)(C)C

Origin of Product

United States

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